molecular formula C12H14O3S B3068302 Cyclopent-3-en-1-yl 4-methylbenzenesulfonate CAS No. 36367-85-8

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate

Cat. No.: B3068302
CAS No.: 36367-85-8
M. Wt: 238.3 g/mol
InChI Key: RRAUUFGVZBARFB-UHFFFAOYSA-N
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Description

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate (CAS 36367-85-8) is a high-purity tosylate ester intermediate valued in organic synthesis for introducing the cyclopent-3-en-1-yloxy moiety. With the molecular formula C12H14O3S and a molecular weight of 238.30 g/mol , this compound serves as a versatile synthetic building block. Its primary research application is as a key intermediate in the synthesis of complex carbocyclic nucleoside analogues, which are isosteres of natural nucleotides investigated for their biological activity . For instance, it has been utilized in synthetic pathways to develop potential inhibitors of enzymes like inosine-5’-monophosphate dehydrogenase (IMPDH) . Furthermore, derivatives of cyclopent-3-en-1-ylmethyl, closely related to this compound, are also employed in other sophisticated synthetic transformations, such as intramolecular aziridination reactions for the construction of complex polycyclic structures . The tosylate group is an excellent leaving group, making this reagent particularly useful in nucleophilic substitution reactions, including alkylations to create ether linkages, such as in the synthesis of phosphonomethoxy derivatives . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAUUFGVZBARFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Cyclopent-3-en-1-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, facilitating nucleophilic attack on the cyclopentene ring . This property makes it a valuable intermediate in the synthesis of various derivatives .

Comparison with Similar Compounds

Structural Analogues

2-Aminoanilinium 4-Methylbenzenesulfonate (Ionic Sulfonate)
  • Structure: An ionic salt comprising a monoprotonated 2-aminoanilinium cation and a 4-methylbenzenesulfonate anion .
  • Crystallography: Monoclinic (space group P2₁/n), with unit cell parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å. Hydrogen bonding between the sulfonate oxygen and amino groups stabilizes the lattice .
  • Comparison : Unlike the neutral Cyclopent-3-en-1-yl ester, this ionic compound exhibits high polarity and solubility in polar solvents. The absence of a strained cyclopentene ring reduces reactivity toward ring-opening reactions.
(E)-2-(5-Nitro-2-Styryl-1H-Imidazol-1-yl)ethyl 4-Methylbenzenesulfonate (Alkyl Tosylate)
  • Structure : A neutral sulfonate ester with an ethyl linker and a nitro-styryl-imidazole substituent .
  • Synthesis : Prepared via reaction of imidazole derivatives with 4-toluenesulfonyl chloride in CH₂Cl₂ under basic conditions (triethylamine, 7 hours, high yields) .
  • Comparison : The ethyl spacer and aromatic imidazole group contrast with the direct cyclopentene attachment in the target compound. The latter’s strained ring may enhance electrophilicity, facilitating nucleophilic substitution or cycloaddition reactions.
(1R,2S,3R,4R,5R)-4-Azido-2-Hydroxy-6,8-Dioxabicyclo[3.2.1]octan-3-yl 4-Methylbenzenesulfonate (Bicyclic Tosylate)
  • Structure : A bicyclic sulfonate ester with an azido group and rigid fused-ring system .
  • Analysis: Quantum chemistry and QSPR modeling suggest that the bicyclic framework imposes steric constraints, altering solubility and thermal stability compared to monocyclic analogs .
  • Comparison : The cyclopentene ring in the target compound introduces less strain than the bicyclic system but may increase reactivity due to conjugated double-bond geometry.

Physical and Chemical Properties

Property Cyclopent-3-en-1-yl 4-Methylbenzenesulfonate 2-Aminoanilinium Tosylate Ethyl Tosylate (3a–3u) Bicyclic Tosylate
Molecular Weight ~280 (estimated) 280.34 350–400 (varies by substituent) ~350 (estimated)
Solubility Moderate in organic solvents High in polar solvents Moderate to high Low (rigid structure)
Reactivity High (strained ring) Low (ionic, stable) Moderate Moderate (steric hindrance)
Synthetic Yield ~70–80% (estimated) N/A (ionic crystallization) 60–80% Not reported

Biological Activity

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate (CAS Number: 36367-85-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Molecular Formula : C₁₂H₁₄O₃S
Molecular Weight : 238.3 g/mol
IUPAC Name : this compound
InChI Key : RRAUUFGVZBARFB-UHFFFAOYSA-N

The compound features a cyclopentene ring connected to a sulfonate group, which may contribute to its reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through various chemical reactions involving cyclopentene derivatives and sulfonylating agents. The detailed synthetic pathways are crucial for producing the compound in sufficient purity for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives such as 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles have shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and C6 (rat brain tumor) cells. The most active derivative exhibited an IC₅₀ value of 5.89 µM against C6 cells, outperforming standard chemotherapeutics like cisplatin and 5-fluorouracil .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Comparison Standard
2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazoleC65.89Cisplatin (14.46), 5-FU (76.74)
2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazoleHeLa3.98Cisplatin (37.95), 5-FU (46.32)

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets within cancer cells. Molecular docking studies suggest that these compounds bind effectively to proteins associated with cell proliferation and survival pathways . The exact binding sites and the nature of these interactions are critical areas for further investigation.

Case Studies

In a notable case study, researchers evaluated the effects of a related compound on MLL-rearranged leukemia cells. The compound demonstrated a cytostatic effect, inhibiting cell proliferation without inducing significant cell death, indicating a potential therapeutic window for treatment . This finding underscores the importance of further exploring cyclopentene derivatives in cancer therapy.

Future Directions

Given its promising biological activity, further research is warranted to:

  • Investigate Structure-Activity Relationships (SAR) : Understanding how modifications to the cyclopentene structure influence biological activity can lead to more effective derivatives.
  • Conduct In Vivo Studies : Animal models will provide insight into the pharmacokinetics and therapeutic efficacy of this compound.
  • Explore Other Therapeutic Uses : Beyond oncology, the compound's potential in treating inflammatory diseases or as an antimicrobial agent should be explored.

Q & A

Q. What are the recommended synthetic routes for Cyclopent-3-en-1-yl 4-methylbenzenesulfonate?

this compound can be synthesized via sulfonylation of cyclopent-3-en-1-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride). A typical procedure involves:

  • Reacting cyclopent-3-en-1-ol with tosyl chloride in anhydrous dichloromethane or THF.
  • Adding a base (e.g., pyridine or triethylamine) to neutralize HCl generated during the reaction.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Characterization by 1^1H/13^13C NMR and IR spectroscopy to confirm esterification. For analogous sulfonate ester syntheses, see procedures in .

Q. How can spectroscopic techniques distinguish this compound from related sulfonate esters?

Key spectroscopic markers include:

  • NMR : Aromatic protons (7.2–7.8 ppm for tosyl group) and cyclopentenyl protons (5.5–6.2 ppm for double bond). The sulfonate ester’s methyl group appears at ~2.4 ppm.
  • IR : Strong S=O stretching vibrations near 1360 cm1^{-1} and 1170 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C12_{12}H14_{14}O3_3S (M+^+ = 238.08).
  • X-ray Diffraction : Unit cell parameters (e.g., monoclinic systems with space group P21_1/n, as in ) can confirm structural uniqueness.

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals be analyzed experimentally?

  • X-ray Crystallography : Use single-crystal X-ray diffraction to resolve the structure. Assign hydrogen-bond donors (e.g., NH or OH groups) and acceptors (sulfonate oxygen atoms).
  • Software Tools : Refine data using SHELXL ( ) to model H-atom positions. Analyze intermolecular interactions with programs like Mercury or OLEX2.
  • Case Study : For sulfonate salts, hydrogen bonds often form chains or sheets (e.g., [010] chains in ). Symmetry operations (e.g., ’s Figure 2) help map network topology.

Q. What strategies resolve contradictions in crystallographic data for sulfonate esters?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals ( ).
  • Disorder Modeling : Apply PART instructions in SHELXL to resolve disordered atoms.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry.
  • Comparative Analysis : Compare unit cell parameters (e.g., a = 14.6392 Å in ) with literature to identify outliers.

Q. How can computational methods elucidate reaction mechanisms involving this compound?

  • DFT Calculations : Optimize transition states for sulfonate ester formation using Gaussian or ORCA. Compare activation energies for competing pathways.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to assess solvolysis rates.
  • NMR Shift Prediction : Tools like ACD/Labs or ChemDraw validate experimental 1^1H shifts against computed values.

Methodological Tables

Q. Table 1. Example Crystallographic Data for Sulfonate Esters

ParameterValue ()Typical Range for Sulfonates
Space GroupP21_1/nP21_1/c, P-1
a (Å)14.63925–20
R1_1 (I > 2σ(I))0.042<0.05 (high-quality data)
Hydrogen Bond Lengths1.8–2.2 Å1.7–2.5 Å

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopent-3-en-1-yl 4-methylbenzenesulfonate
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Cyclopent-3-en-1-yl 4-methylbenzenesulfonate

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